1-(4-Methoxyphenyl)cyclobutanamine
Overview
Description
1-(4-Methoxyphenyl)cyclobutanamine is a cyclic amine compound with the chemical formula C11H15NO. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound is characterized by a cyclobutane ring attached to a methoxyphenyl group and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 1-(4-Methoxyphenyl)cyclobutanamine involves the reduction of 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol using a Co-NiO dual catalyst. The reaction is carried out in an organic solvent at a temperature range of 80-140°C and a pressure of 0.1-0.5 MPa. After the reaction, the solution is cooled, filtered, and treated with concentrated hydrochloric acid to crystallize the product .
Industrial Production Methods
In industrial settings, the preparation of this compound may involve similar catalytic hydrogenation processes, but on a larger scale. The use of Raney nickel and borohydride as catalysts in a reaction solvent is another method employed for the hydrogenation of 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclobutanamine derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)cyclobutanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may interact with neurotransmitter receptors or enzymes, leading to its observed effects. Further research is needed to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)piperazine
- 1-(4-Methoxyphenyl)ethanol
- 4-Methoxyamphetamine
Uniqueness
1-(4-Methoxyphenyl)cyclobutanamine is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature may influence its reactivity and interactions with biological targets, making it a compound of interest for further study.
Properties
IUPAC Name |
1-(4-methoxyphenyl)cyclobutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-10-5-3-9(4-6-10)11(12)7-2-8-11/h3-6H,2,7-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPLFXKYTQGLLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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